Chlorhexidine diacetate

Catalog No.
S2797177
CAS No.
206986-79-0
M.F
C26H40Cl2N10O5
M. Wt
643.57
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorhexidine diacetate

CAS Number

206986-79-0

Product Name

Chlorhexidine diacetate

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

Molecular Formula

C26H40Cl2N10O5

Molecular Weight

643.57

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4)

InChI Key

HIFIDZGAQWOLAU-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Solubility

not available

Chlorhexidine diacetate is a salt formed by the reaction of chlorhexidine (a bisbiguanide) with acetic acid. It is a broad-spectrum antimicrobial agent, meaning it can kill or inhibit the growth of a wide range of microorganisms [].


Molecular Structure Analysis

The structure of chlorhexidine diacetate consists of two chlorophenyl biguanide units linked by a central hexamethylene chain. The presence of positive charges on the biguanide groups and the chlorine atoms contribute to its antimicrobial properties [].


Chemical Reactions Analysis

Synthesis of chlorhexidine diacetate involves reacting chlorhexidine with acetic acid. However, the specific details of this reaction are proprietary information and not publicly available [].

Chlorhexidine diacetate can decompose upon exposure to high temperatures or light. The exact decomposition products are not widely reported in scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: 190-192 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in alcohol, glycerol, and propylene glycol []. Slightly soluble in water [].
  • Stability: Stable under normal storage conditions. Decomposes upon exposure to high temperatures or light [].

Chlorhexidine diacetate disrupts the cell membranes of microorganisms, leading to cell death []. The exact mechanism is complex and not fully understood, but it likely involves interaction with the cell membrane phospholipids and causing leakage of cellular contents.

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus mutans, Enterococcus faecalis [, , ]
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa []
  • Fungi: Candida albicans []
  • Viruses: Human immunodeficiency virus (HIV) []

The exact mechanism of action of CHDA is still being elucidated, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death.

Applications in Medical and Dental Research

CHDA has been explored in various medical and dental research settings due to its antimicrobial properties. Here are some specific examples:

  • Pre-surgical skin antisepsis: Studies have compared the efficacy of CHDA with other antiseptics like povidone-iodine for pre-surgical skin preparation. These studies suggest that CHDA is equally effective and may cause fewer skin reactions [].
  • Catheter-related infections: CHDA-impregnated catheters are being investigated as a potential strategy to prevent catheter-associated infections, a common complication in healthcare settings [].
  • Dental applications: CHDA-containing mouthwashes, varnishes, and gels are being studied for their potential to reduce dental plaque formation, prevent caries (cavities), and treat gum disease (periodontitis) [, , ].

Research on Potential Side Effects

While CHDA is generally considered safe for topical use, research is ongoing to evaluate its potential side effects. Some studies have reported:

  • Skin irritation: CHDA can cause skin irritation, especially at high concentrations [].
  • Tooth staining: Long-term use of CHDA-containing mouthwashes may cause tooth staining [].
  • Antimicrobial resistance: The emergence of CHDA-resistant microorganisms is a growing concern, and further research is needed to monitor and mitigate this risk [].

Wikipedia

Chlorhexidine acetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Dates

Modify: 2023-08-17

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